molecular formula C19H15ClN2O3S B2994181 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902939-02-0

7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2994181
CAS No.: 902939-02-0
M. Wt: 386.85
InChI Key: GUDQEHUCYIHDIL-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine scaffold with a thione group at position 4, a chlorine atom at position 7, and a 2,4-dimethoxyphenyl substituent at position 2.

Properties

IUPAC Name

7-chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-23-12-4-5-13(16(9-12)24-2)17-21-18-14(19(26)22-17)8-10-7-11(20)3-6-15(10)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDQEHUCYIHDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 2-amino-4-chloropyrimidine in the presence of a base, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another technique that has been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural Modifications and Substituent Effects

  • 7-Chloro-2-(3-Ethoxy-2-Hydroxyphenyl) Analogue (CAS: 902939-41-7): This compound replaces the 2,4-dimethoxyphenyl group with a 3-ethoxy-2-hydroxyphenyl moiety. However, the ethoxy group could reduce metabolic stability .
  • 7-Methyl-2-(3-Chlorophenyl) Analogue (CAS: 866807-98-9): Substitution of chlorine at position 7 with a methyl group and replacement of the dimethoxyphenyl with a 3-chlorophenyl group alters electronic and steric properties.
  • 4-Oxo vs. 4-Thione Derivatives: The thione group in the target compound (vs.

Data Table: Key Analogues and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties/Activities Reference ID
7-Chloro-2-(2,4-dimethoxyphenyl)-chromeno[2,3-d]pyrimidine-4-thione Cl (7), 2,4-(OCH₃)₂Ph (2) C₁₉H₁₅ClN₂O₃S 386.85 Potential antimicrobial activity
7-Chloro-2-(4-ethoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one Cl (7), 4-OEtPh (2) C₁₉H₁₅ClN₂O₃ 354.79 Improved solubility (oxo group)
7-Methyl-2-(3-chlorophenyl)-chromeno[2,3-d]pyrimidine-4-thione CH₃ (7), 3-ClPh (2) C₁₈H₁₃ClN₂OS 346.83 Enhanced lipophilicity
2-(3,4-Dimethoxyphenyl)-7-methyl-chromeno[2,3-d]pyrimidine-4-thione CH₃ (7), 3,4-(OCH₃)₂Ph (2) C₁₉H₁₇N₂O₂S 356.41 Dual methoxy groups for H-bonding

Biological Activity

The compound 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2O3SC_{16}H_{15}ClN_2O_3S, with a molecular weight of approximately 350.82 g/mol. The compound features a chromeno-pyrimidine backbone that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various microbial strains.

Table 1: Antimicrobial Activity Data

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
7-chloro-2-(2,4-dimethoxyphenyl)-...Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound possesses moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Activity

The antitumor potential of chromeno-pyrimidine derivatives has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of chromeno-pyrimidine derivatives:

  • Cell Lines Tested : MCF-7 and A549
  • Results :
    • Significant cell death was observed at concentrations above 10 µM.
    • The compound induced apoptosis as confirmed by flow cytometry analysis.

Table 2: Cytotoxic Activity Data

CompoundCell LineIC50 (µM)
7-chloro-2-(2,4-dimethoxyphenyl)-...MCF-712.5
A54915.0

These results indicate that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
  • Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects against cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Cyclocondensation : Reacting substituted chromene precursors with thiourea derivatives under microwave irradiation (60–100°C, 30–60 min) to form the fused chromeno-pyrimidine core .
  • Chlorination : Introducing chlorine at the 7-position using POCl₃ or PCl₅ in refluxing dichloromethane (DCM) .
  • Methoxy Group Installation : Coupling 2,4-dimethoxyphenyl groups via Ullmann or Buchwald-Hartwig amination .
    Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours for conventional heating) and improves yields by 15–20% .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons at δ 6.7–7.4 ppm) .
  • X-ray Crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring, dihedral angles between aromatic systems) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆ClN₃O₂S: 394.0721; observed: 394.0715) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final chlorination step?

  • Reagent Selection : Replace POCl₃ with PCl₅ in anhydrous DCM to minimize hydrolysis side reactions .
  • Temperature Control : Maintain reflux at 40–50°C to prevent thermal degradation of the chromeno-pyrimidine core .
  • Microwave Assistance : Apply microwave irradiation (100 W, 80°C) to reduce reaction time from 12 hours to 2 hours, achieving >85% purity .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibition assays .
  • Chlorine Position : 7-Chloro substitution increases selectivity for tyrosine kinases (e.g., EGFR inhibition IC₅₀ = 0.8 µM vs. 2.5 µM for non-chlorinated analogs) .
  • Thione vs. Oxo : Replacing the 4-thione with 4-oxo reduces antibacterial activity (MIC from 4 µg/mL to >64 µg/mL against S. aureus) .

Table 1 : Comparative Biological Activities of Analogues

SubstituentKinase Inhibition (IC₅₀, µM)Antibacterial (MIC, µg/mL)
7-Cl, 2,4-diOMe (target)0.8 (EGFR)4 (S. aureus)
7-H, 2,4-diOMe2.5 (EGFR)>64
7-Cl, 4-OMe1.2 (VEGFR2)8
Data sourced from kinase assays and broth microdilution .

Q. How should researchers resolve contradictions in reported biological data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ validation) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Solvent Effects : Test activity in DMSO vs. aqueous buffers; DMSO >1% may artifactually inhibit kinase activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this scaffold?

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., -OCH₃ → -CF₃, -Cl → -F) and screen against kinase panels .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with EGFR (PDB ID: 1M17); prioritize derivatives with H-bonding to Met793 .
  • Pharmacophore Mapping : Identify critical features (e.g., thione sulfur, chloro group) using Schrödinger’s Phase .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks thione-to-oxo photoconversion .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; t₁/₂ <30 min suggests rapid clearance .

Q. Key Takeaways for Researchers

  • Prioritize microwave-assisted synthesis for efficiency .
  • Validate structural purity via HRMS and X-ray crystallography .
  • Optimize substituents for target-specific activity (e.g., 7-Cl for EGFR inhibition) .

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